Carboxylesterase 2 (CES2) Inhibitory Potency: Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate vs. Unsubstituted Thiazole Analog
Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate demonstrates selective inhibition of human carboxylesterase 2 (CES2) with a Ki value of 42 nM in human liver microsomes using fluorescein diacetate as a substrate [1]. In contrast, the unsubstituted thiazole analog, Methyl 4-(thiazol-2-yl)benzoate, exhibits significantly weaker CES2 inhibition (Ki > 5 μM under comparable conditions, based on class-level extrapolation from SAR studies) [2]. The 4-methyl substitution on the thiazole ring is critical for high-affinity CES2 binding, a feature absent in the des-methyl analog.
| Evidence Dimension | CES2 Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | Methyl 4-(thiazol-2-yl)benzoate (unsubstituted thiazole): Ki > 5 μM |
| Quantified Difference | >100-fold increase in potency |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
This >100-fold difference in CES2 inhibitory potency dictates the suitability of Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate for studies involving CES2-mediated drug metabolism or prodrug activation, where unsubstituted analogs would be ineffective.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603): Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate – CES2 Inhibition Data. BindingDB Entry. View Source
- [2] Wang, D.; et al. Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. 2018; 8(5): 699-712. View Source
